molecular formula C6H12O6 B12403109 D-Galactose-d1

D-Galactose-d1

Cat. No.: B12403109
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-GHZKYXHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactose-d1, also known as D-(+)-Galactose-d1, is a deuterium-labeled form of D-Galactose. D-Galactose is a naturally occurring aldohexose and a C-4 epimer of glucose. It is commonly found in nature as a component of lactose in milk and other dairy products. D-Galactose plays a crucial role in various biological processes, including the formation of glycolipids and glycoproteins, which are essential for cell membrane structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Galactose-d1 can be synthesized through microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass. The process involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose, which is then labeled with deuterium . The reaction conditions typically include a temperature of 30°C and a pH of 7.0, with the presence of specific enzymes to facilitate the conversion.

Industrial Production Methods

Industrial production of this compound involves the extraction of D-Galactose from natural sources such as macroalgae, plants, and dairy wastes. The extracted D-Galactose is then subjected to deuterium labeling through chemical or enzymatic methods. The process is scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Galactose-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its application in various fields.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1D

InChI Key

GZCGUPFRVQAUEE-GHZKYXHXSA-N

Isomeric SMILES

[2H]C(=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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